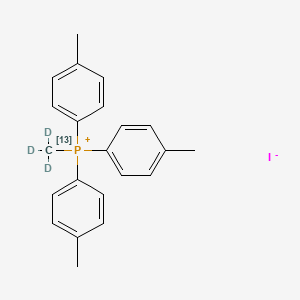
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C typically involves the reaction of (Methyl)tris(4-methylphenyl)phosphonium chloride with sodium iodide in the presence of deuterated solvents. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Complex Formation: The compound can form complexes with transition metals
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium iodide, deuterated solvents, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
科学研究应用
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C involves its interaction with molecular targets through its phosphonium center. This interaction can lead to the formation of complexes, redox reactions, or substitution reactions, depending on the specific conditions and reagents used. The labeled isotopes (d3 and 13C) allow for detailed tracking and analysis of these interactions using spectroscopic techniques .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Iodide: Similar in structure but lacks the deuterium and carbon-13 labeling.
Triphenylphosphine: A common phosphine compound used in various chemical reactions.
Tetraphenylphosphonium Iodide: Another phosphonium salt with different substituents .
Uniqueness
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require precise tracking and analysis of molecular interactions. The presence of deuterium and carbon-13 isotopes enhances its utility in NMR spectroscopy and other analytical techniques .
属性
分子式 |
C22H24IP |
|---|---|
分子量 |
450.3 g/mol |
IUPAC 名称 |
tris(4-methylphenyl)-(trideuterio(113C)methyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4+1D3; |
InChI 键 |
SUQPXWWSBRNXEE-FYEZMPCGSA-M |
手性 SMILES |
[2H][13C]([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
规范 SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)


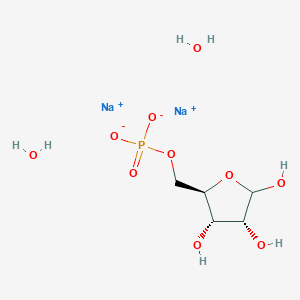

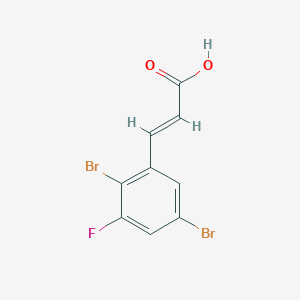





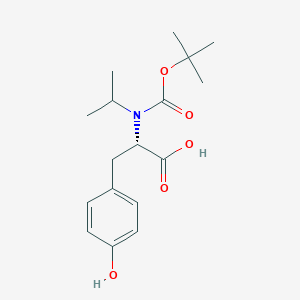
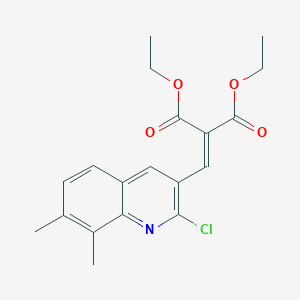
![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
